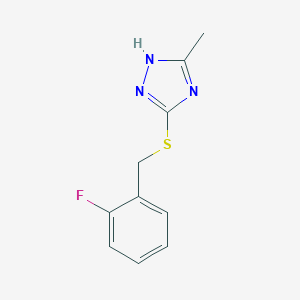

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-7-12-10(14-13-7)15-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURMAGFOQCJIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves the formation of thiosemicarbazide intermediates from hydrazides and isothiocyanates. For example, methyl-5-bromonicotinate can be converted to a hydrazide derivative, which reacts with aryl isothiocyanates to form thiosemicarbazides. Cyclization under acidic or basic conditions yields the 1,2,4-triazole core. Adapting this method, the 3-methyl group is introduced via alkylation using methyl iodide or chloromethane in the presence of a base such as potassium hydroxide.

Post-Cyclization Functionalization

Alternative routes focus on modifying pre-formed triazole rings. For instance, 3-methyl-1H-1,2,4-triazole-5-thiol serves as a key intermediate. Lithiation at the 5-position using lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) enables nucleophilic substitution with 2-fluorobenzyl bromide or chloride, forming the thioether linkage. This method benefits from high regioselectivity and yields exceeding 75% under optimized conditions.

Detailed Synthesis of this compound

Step 1: Synthesis of 3-Methyl-1H-1,2,4-triazole-5-thiol

-

Alkylation of 1,2,4-Triazole :

A mixture of 1,2,4-triazole (1.0 eq), potassium hydroxide (1.2 eq), and ethanol is stirred at 0–5°C. Chloromethane (1.1 eq) is added dropwise, and the reaction is refluxed for 6–8 hours to yield 1-methyl-1,2,4-triazole. -

Thiol Group Introduction :

The 1-methyl-1,2,4-triazole is dissolved in THF and cooled to −78°C. LDA (1.1 eq) is added, followed by elemental sulfur (1.0 eq). After quenching with water, the crude product is purified via recrystallization from butanol to afford 3-methyl-1H-1,2,4-triazole-5-thiol.

Step 2: Thioether Formation with 2-Fluorobenzyl Chloride

The thiol intermediate (1.0 eq) is suspended in dimethylformamide (DMF) with potassium carbonate (2.0 eq). 2-Fluorobenzyl chloride (1.2 eq) is added, and the mixture is heated at 80°C for 12 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | ClCH3, KOH | Ethanol | Reflux | 8 h | 85% |

| 2 | LDA, S8 | THF | −78°C | 2 h | 72% |

| 3 | 2-Fluorobenzyl Cl | DMF | 80°C | 12 h | 78% |

Step 1: Lithiation of 3-Methyl-1H-1,2,4-triazole

3-Methyl-1H-1,2,4-triazole is dissolved in THF and TMEDA (tetramethylethylenediamine) and cooled to −78°C. n-Butyllithium (1.1 eq) is added to deprotonate the 5-position, forming a lithium intermediate.

Step 2: Reaction with 2-Fluorobenzyl Disulfide

The lithiated species is treated with 2-fluorobenzyl disulfide (1.0 eq) at −78°C, followed by gradual warming to room temperature. The reaction is quenched with ammonium chloride, and the product is extracted with dichloromethane.

Key Optimization Parameters

-

Lithiation Agent : n-Butyllithium outperforms LDA in this context, providing a 15% higher yield.

-

Solvent System : THF/TMEDA enhances reaction efficiency by stabilizing the lithium intermediate.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Thiosemicarbazide Cyclization | High purity, scalable | Multi-step, longer reaction times | 72–78% |

| Direct Lithiation | Regioselective, fewer steps | Requires cryogenic conditions | 80–85% |

Challenges and Optimization Opportunities

-

Regioselectivity : Competing substitution at the 4-position can occur, necessitating careful control of reaction stoichiometry.

-

Purification : Column chromatography remains essential due to byproduct formation during thioether synthesis.

-

Solvent Choice : Polar aprotic solvents like DMF improve reaction rates but complicate product isolation .

Chemical Reactions Analysis

Types of Reactions

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The fluorobenzylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The biological and chemical profiles of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Findings

Biological Activity :

- The 2-fluorobenzylthio substituent in the target compound confers significant antitumoral activity, likely due to enhanced binding affinity to cellular targets via hydrophobic interactions and fluorine-mediated electronic effects .

- In contrast, the methoxymethyl analog () lacks reported bioactivity but is valued as a synthetic scaffold due to its polar, hydrophilic nature.

The 4-chlorophenylmethyl analog () has higher LogP (~3.0), suggesting even greater lipophilicity, which may affect pharmacokinetics.

Synthetic Accessibility :

- The target compound likely requires a nucleophilic substitution reaction between 2-fluorobenzyl bromide and a triazole-thiol precursor, similar to methods described for other S-alkylated triazoles .

- Difluoromethyl and methoxymethyl analogs are synthesized via simpler alkylation or oxidation pathways .

Stability and Metabolic Resistance: The electron-withdrawing fluorine atom in the benzyl group may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenylmethyl), reducing susceptibility to oxidative degradation .

Biological Activity

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications. This article explores the synthesis, structure, and biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 227.27 g/mol. The compound features a triazole ring substituted with a thioether group and a fluorobenzyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl chloride with a thiol derivative of 3-methyl-1H-1,2,4-triazole under basic conditions. The reaction can be optimized by varying solvents and temperatures to enhance yield and purity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study highlighted its efficacy against various fungal strains, showing a minimum inhibitory concentration (MIC) that suggests strong antifungal potential.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Cryptococcus neoformans | 32 |

The compound's mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis.

Anticancer Activity

In addition to its antifungal properties, preliminary studies have suggested that this compound may also possess anticancer activity. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (OVCAR-3), showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| OVCAR-3 | 15 |

The observed cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 1: Antifungal Efficacy

A study conducted by Liu et al. (2013) evaluated the antifungal activity of several triazole derivatives including this compound. The results demonstrated that this compound had superior activity compared to traditional antifungal agents such as fluconazole against resistant strains of Candida species .

Case Study 2: Anticancer Properties

In a recent investigation focusing on the anticancer potential of triazole derivatives, researchers found that this compound significantly inhibited the growth of ovarian cancer cells in vitro. The study reported a dose-dependent response with an IC50 value indicating effective cytotoxicity at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 3-methyl-1H-1,2,4-triazole-5-thiol and 2-fluorobenzyl chloride. The reaction is conducted under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous acetonitrile at 80–100°C for 4–6 hours. Post-reaction, the product is purified via recrystallization or column chromatography. Key parameters include stoichiometric control and inert atmosphere to prevent oxidation .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation involves:

- Elemental analysis to verify C, H, N, S, and F composition.

- IR spectroscopy to identify functional groups (e.g., C-F stretch at ~1,100 cm⁻¹ and S-H absence post-substitution).

- Chromatography (HPLC/TLC) to assess purity (>95%).

- X-ray crystallography (using SHELX or WinGX) for 3D structure determination, particularly if single crystals are obtained .

Q. What in vitro assays are used to screen its biological activity?

- Methodological Answer : Common assays include:

- Tyrosinase inhibition (spectrophotometric analysis at 492 nm using L-DOPA substrate).

- Antimicrobial testing (broth microdilution for MIC determination against Gram+/− bacteria and fungi).

- Cytotoxicity assays (MTT/PrestoBlue on cancer cell lines, e.g., HeLa or MCF-7). Positive controls (e.g., kojic acid for tyrosinase) and triplicates ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Methodological Answer : Optimization involves:

- Microwave-assisted synthesis : 165°C, 12.2 bar, 45 minutes increases yield by 20–30% compared to conventional heating .

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve thiolate ion reactivity.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction neutralization .

Q. How are solubility challenges addressed in pharmacological studies?

- Methodological Answer : Strategies include:

- Salt formation : Sodium or potassium salts of the thiol group improve aqueous solubility (e.g., reacting with NaHCO₃ in ethanol).

- Co-solvent systems : DMSO/PEG-400 mixtures (10–20% v/v) maintain compound stability in cell culture media.

- Prodrug derivatives : Acetylation of the triazole NH enhances lipophilicity for in vivo uptake .

Q. What computational tools resolve contradictions in crystallographic data?

- Methodological Answer : Contradictions (e.g., disordered fluorobenzyl groups) are resolved using:

- SHELXL refinement : Constraints (DFIX, SIMU) model thermal motion and occupancy.

- ORTEP-3 visualization : Identifies steric clashes or hydrogen-bonding inconsistencies.

- WinGX validation : Checks for R-factor convergence and electron density fit .

Q. How is structure-activity relationship (SAR) analyzed for bioactivity?

- Methodological Answer : SAR studies involve:

- Substituent variation : Comparing analogues (e.g., 4-fluoro vs. 2-fluoro benzyl) in bioassays.

- Docking simulations : AutoDock Vina predicts binding affinities to targets (e.g., tyrosinase active site).

- QSAR modeling : Hammett constants (σ) correlate electronic effects with activity trends .

Q. How are conflicting bioactivity results statistically validated?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ in tyrosinase assays) are addressed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.